1,5-Dihydroimidazo[4,5-g]quinazolin-8-one
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Overview
Description
1,5-Dihydroimidazo[4,5-g]quinazolin-8-one is a heterocyclic compound that belongs to the class of imidazoquinazolines. This compound is characterized by its fused ring structure, which includes both imidazole and quinazoline moieties. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroimidazo[4,5-g]quinazolin-8-one typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is facilitated by the use of phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another method involves the condensation of ketones and ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydroimidazo[4,5-g]quinazolin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Aromatic nucleophilic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated derivatives react with nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinazoline and imidazoquinazoline derivatives, which exhibit diverse biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,5-Dihydroimidazo[4,5-g]quinazolin-8-one involves its interaction with various molecular targets and pathways. It acts as an inhibitor of specific enzymes, such as phosphodiesterases and kinases, which play crucial roles in cellular signaling and regulation . By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]quinoxalines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Quinazoline derivatives: These compounds also possess a quinazoline moiety and are known for their diverse pharmacological properties.
Uniqueness
1,5-Dihydroimidazo[4,5-g]quinazolin-8-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit a wide range of enzymes and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
1,7-dihydroimidazo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c14-9-5-1-7-8(12-3-11-7)2-6(5)10-4-13-9/h1-4H,(H,11,12)(H,10,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJSWBSUEOZJDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1NC=N3)N=CNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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